![molecular formula C9H14N5OP B12628362 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine CAS No. 919512-64-4](/img/structure/B12628362.png)
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine is a compound known for its significant role in medicinal chemistry. It is a derivative of adenine, a purine base, and is often used in the synthesis of antiviral drugs. This compound is particularly notable for its application in the treatment of viral infections such as HIV and hepatitis B.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine typically involves the reaction of adenine with a phosphonomethoxypropyl derivative. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves rigorous quality control measures to ensure the compound meets pharmaceutical standards.
Analyse Des Réactions Chimiques
Types of Reactions
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted purines.
Applications De Recherche Scientifique
9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Integral in the development of antiviral drugs, particularly for HIV and hepatitis B treatment.
Industry: Employed in the production of pharmaceuticals and as a research chemical.
Mécanisme D'action
The compound exerts its effects by inhibiting the activity of viral reverse transcriptase enzymes. This inhibition prevents the replication of viral RNA, thereby controlling the viral load in infected individuals. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and blocks its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tenofovir: Another antiviral compound with a similar structure and mechanism of action.
Adefovir: Used in the treatment of hepatitis B, shares structural similarities with 9-[(2R)-2-(Phosphanylmethoxy)propyl]-9H-purin-6-amine.
Cidofovir: An antiviral drug used to treat cytomegalovirus infections.
Uniqueness
This compound is unique due to its specific phosphanylmethoxy group, which enhances its antiviral activity and pharmacokinetic properties compared to other similar compounds .
Propriétés
Numéro CAS |
919512-64-4 |
|---|---|
Formule moléculaire |
C9H14N5OP |
Poids moléculaire |
239.21 g/mol |
Nom IUPAC |
9-[(2R)-2-(phosphanylmethoxy)propyl]purin-6-amine |
InChI |
InChI=1S/C9H14N5OP/c1-6(15-5-16)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5,16H2,1H3,(H2,10,11,12)/t6-/m1/s1 |
Clé InChI |
RZVRUUYWPMZIOS-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP |
SMILES canonique |
CC(CN1C=NC2=C(N=CN=C21)N)OCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


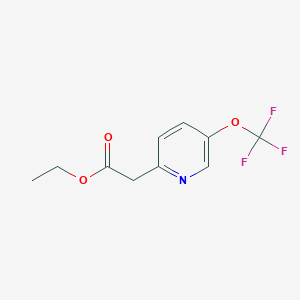

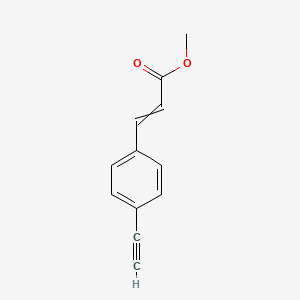
![2-[1-(2-Methylphenyl)ethyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12628307.png)
![(9E)-4H-Imidazo[4,5-b][1,4]diazocine](/img/structure/B12628321.png)
![9-([1,1'-Biphenyl]-4-yl)-2,7-dibromo-9-(4-methylphenyl)-9H-fluorene](/img/structure/B12628325.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-1-[(4-methylphenyl)sulfonyl]-5-(2-naphthalenyl)-](/img/structure/B12628333.png)
![[Benzene-1,2,3,4-tetrayltetra(ethyne-2,1-diyl)]tetrakis(trimethylsilane)](/img/structure/B12628340.png)
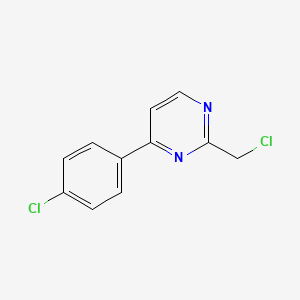
![(3aR,6aS)-5'-chloro-5-[2-(3,4-dimethoxyphenyl)ethyl]-1-propan-2-ylspiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12628346.png)
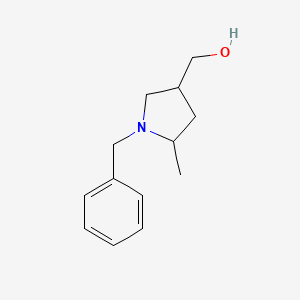
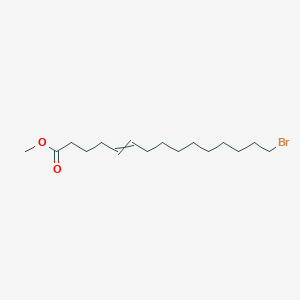
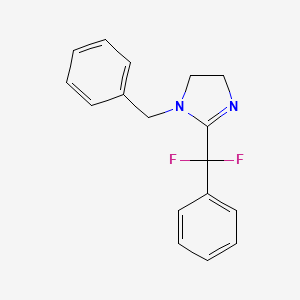
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12628366.png)
